(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate is a chiral organocatalyst belonging to the BINOL-derived phosphoric acid family. Its core function is to serve as a chiral Brønsted acid, enabling highly enantioselective transformations in a variety of chemical reactions, including carbon-carbon bond formations. It is also widely employed as an acidic resolving agent for the separation of racemic mixtures, particularly for amines that are otherwise difficult to separate. The defining procurement value of this compound lies in its ability to control stereochemistry, a critical parameter in the synthesis of pharmaceuticals and fine chemicals.
Procuring a generic or alternative form of this compound presents significant risks to process outcomes. Using the racemic mixture, (±)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate, will result in a complete loss of stereocontrol, yielding a racemic product and negating the primary purpose of asymmetric catalysis. The opposite (S)-enantiomer is not a direct substitute, as it will produce the opposite product enantiomer, which is unacceptable for targeting a specific stereoisomer. Furthermore, other in-class substitutes, such as those with bulky 3,3' substituents (e.g., TRIP), are not drop-in replacements; their different steric profiles lead to significantly altered reactivity and selectivity, making them suitable for different classes of substrates and requiring re-optimization of reaction conditions.
In the asymmetric aza-Friedel–Crafts reaction of 2-naphthol with an N-benzoyl imine, catalysis with (R)-BNDHP (10 mol%) produced the chiral amine product in 96% yield and 90% enantiomeric excess (ee). In contrast, using the racemic catalyst or no catalyst results in a product with 0% ee, making the single (R)-enantiomer essential for producing the desired stereoisomer.
| Evidence Dimension | Enantiomeric Excess (% ee) |
| Target Compound Data | 90% ee |
| Comparator Or Baseline | Racemic Catalyst / Uncatalyzed: 0% ee |
| Quantified Difference | Absolute requirement for enantioselectivity |
| Conditions | Aza-Friedel–Crafts reaction of 2-naphthol with N-benzoyl imine of 4-chlorobenzaldehyde, 10 mol% catalyst, toluene, room temperature. |
This demonstrates the absolute necessity of the specific (R)-enantiomer for achieving the desired product chirality, a critical factor in pharmaceutical synthesis.
In the enantioselective Pictet-Spengler reaction of N-tosyltryptamine with an aldehyde, the parent (R)-BNDHP catalyst provided the tetrahydro-β-carboline product in 84% yield and 86% ee. In the same reaction, the more sterically hindered catalyst (R)-TRIP, which has bulky triisopropylphenyl groups, gave a significantly lower yield of 55% with only 70% ee. This highlights that for certain substrates, the less sterically encumbered backbone of (R)-BNDHP is more effective.
| Evidence Dimension | Product Yield and Enantioselectivity (% Yield / % ee) |
| Target Compound Data | 84% Yield / 86% ee |
| Comparator Or Baseline | (R)-TRIP Catalyst: 55% Yield / 70% ee |
| Quantified Difference | 29% higher yield and 16 percentage points higher ee |
| Conditions | Pictet-Spengler reaction of N-tosyltryptamine and 4-nitrobenzaldehyde, 5 mol% catalyst, toluene, 0 °C. |
This evidence guides the procurement decision by showing that (R)-BNDHP is not simply a generic catalyst but a specific choice that outperforms more complex, sterically hindered analogs for particular substrate classes.
(R)-BNDHP is an effective process tool for the classical resolution of racemic compounds. For example, it readily forms diastereomeric salts with racemic 1-phenylethylamine. The salt formed with (R)-1-phenylethylamine exhibits significantly lower solubility in methanol (1.3 g/100 mL) compared to the salt with (S)-1-phenylethylamine (4.5 g/100 mL). This large solubility difference allows for efficient separation by fractional crystallization, a key process parameter.
| Evidence Dimension | Solubility of Diastereomeric Salt (g/100mL methanol) |
| Target Compound Data | Salt with (R)-amine: 1.3 g/100 mL |
| Comparator Or Baseline | Salt with (S)-amine: 4.5 g/100 mL |
| Quantified Difference | 3.5x lower solubility for the less soluble diastereomer |
| Conditions | Diastereomeric salts of (R)-BNDHP with (R)- and (S)-1-phenylethylamine in methanol at 25 °C. |
This quantitative solubility difference is a critical process parameter that enables efficient, large-scale separation of enantiomers, making this compound a valuable procurement choice for process development and manufacturing.
This compound is the right choice for catalyzing enantioselective aza-Friedel-Crafts reactions to produce non-racemic chiral amines. Its demonstrated ability to deliver high enantiomeric excess is critical for synthesizing intermediates where specific stereochemistry is required for biological activity.
For Pictet-Spengler reactions involving sterically accessible tryptamines and aldehydes, (R)-BNDHP is a preferred catalyst over bulkier analogs like (R)-TRIP. It provides a more favorable balance of yield and enantioselectivity, making it a more efficient choice for constructing these important heterocyclic cores.
As a chiral resolving agent, this compound is ideal for the industrial-scale separation of valuable racemic amines or other basic compounds. The significant solubility difference between the diastereomeric salts it forms allows for straightforward and scalable purification by fractional crystallization, avoiding more costly chromatographic methods.
Irritant